molecular formula C18H23BO3 B8003042 5-Phenyl-2-cyclohexene-1-one-3-boronic acid pinacol ester

5-Phenyl-2-cyclohexene-1-one-3-boronic acid pinacol ester

Cat. No.: B8003042
M. Wt: 298.2 g/mol
InChI Key: YNMGDXPCHRVUDM-UHFFFAOYSA-N
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Description

5-Phenyl-2-cyclohexene-1-one-3-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters, including this compound, are valuable intermediates in various chemical reactions, particularly in the formation of carbon-carbon bonds through processes like the Suzuki-Miyaura coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-cyclohexene-1-one-3-boronic acid pinacol ester typically involves the reaction of 5-Phenyl-2-cyclohexene-1-one with boronic acid pinacol ester under specific conditions. The reaction is often catalyzed by transition metals such as palladium, which facilitates the formation of the boronic ester bond .

Industrial Production Methods

Industrial production of boronic esters, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors to maintain consistent production rates .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-cyclohexene-1-one-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 5-Phenyl-2-cyclohexene-1-one-3-boronic acid pinacol ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic ester reacts with aryl halides in the presence of a palladium catalyst, forming a new carbon-carbon bond through a series of oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-Carboxylphenylboronic acid pinacol ester
  • Cyclohexylboronic acid pinacol ester

Uniqueness

5-Phenyl-2-cyclohexene-1-one-3-boronic acid pinacol ester is unique due to its specific structure, which combines a cyclohexene ring with a boronic ester group. This structure imparts distinct reactivity and stability, making it particularly useful in specific synthetic applications compared to other boronic esters .

Properties

IUPAC Name

5-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BO3/c1-17(2)18(3,4)22-19(21-17)15-10-14(11-16(20)12-15)13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMGDXPCHRVUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)CC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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